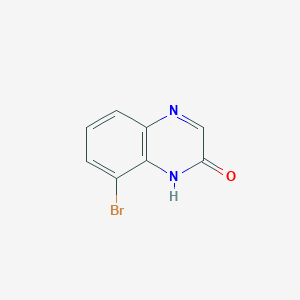![molecular formula C7H4BrCl2N3 B3026813 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1131992-34-1](/img/structure/B3026813.png)
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyrrolo[2,3-d]pyrimidine core. It has a molecular formula of C7H4BrCl2N3 and a molecular weight of 280.94 g/mol
Mechanism of Action
Target of Action
The primary target of “6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is the Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, thus promoting cell survival.
Mode of Action
This compound interacts with its target, the Bcl2 protein, by binding to it . The binding affinity of this compound to Bcl2 has been confirmed through molecular docking studies . This interaction leads to changes in the expression levels of several genes and proteins.
Biochemical Pathways
The compound affects several biochemical pathways. It up-regulates the expression of P53, BAX, DR4, and DR5 genes, while down-regulating Bcl2, Il-8, and CDK4 . These genes are involved in various cellular processes, including cell cycle regulation, apoptosis, and immune response.
Result of Action
The compound’s action results in several molecular and cellular effects. It increases the activity of Caspase 8 and BAX proteins, while decreasing the activity of Bcl2 . It also causes cell cycle arrest at the G1/S phase in MCF7 cells . Furthermore, it induces apoptotic death of MCF7 cells and increases the percentage of fragmented DNA .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C . .
Biochemical Analysis
Biochemical Properties
Related pyrrolo[2,3-d]pyrimidine derivatives have shown promising results in in vitro anticancer studies . These compounds have been found to interact with various biomolecules, including enzymes and proteins, and have shown promising binding affinities against Bcl2 anti-apoptotic protein .
Cellular Effects
In cellular studies, pyrrolo[2,3-d]pyrimidine derivatives, including 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, have shown to exert effects on various types of cells and cellular processes . For instance, these compounds have been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves multiple steps. One common method includes the reaction of 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with sodium hydride in tetrahydrofuran at 0°C, followed by the addition of methyl iodide at room temperature . This reaction typically takes around 21 hours to complete.
Industrial production methods for this compound are not widely documented, but laboratory synthesis often involves the use of microwave techniques to enhance reaction efficiency and yield .
Chemical Reactions Analysis
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction:
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include sodium hydride, methyl iodide, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Comparison with Similar Compounds
6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the bromine and methyl groups, which may affect its reactivity and biological activity.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Used in the synthesis of Tofacitinib citrate, a drug for the treatment of rheumatoid arthritis.
The presence of bromine and methyl groups in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Properties
IUPAC Name |
6-bromo-2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2N3/c1-13-4(8)2-3-5(9)11-7(10)12-6(3)13/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCXONIOYKMBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C(N=C2Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198191 | |
| Record name | 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131992-34-1 | |
| Record name | 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131992-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


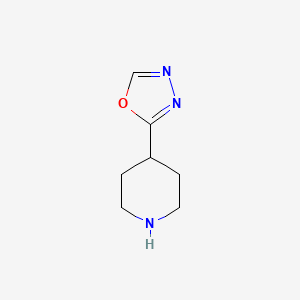
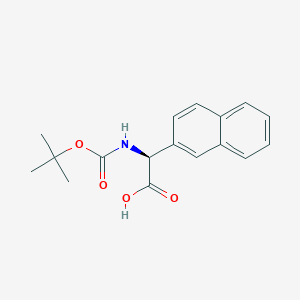
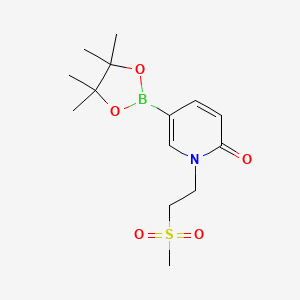
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026738.png)
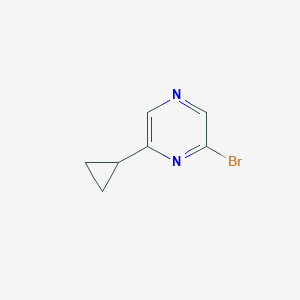
![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3026741.png)
![Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3026742.png)
![Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B3026743.png)
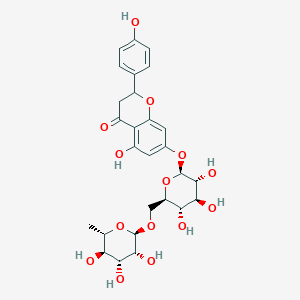
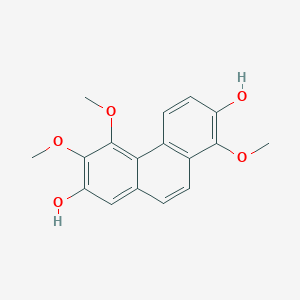
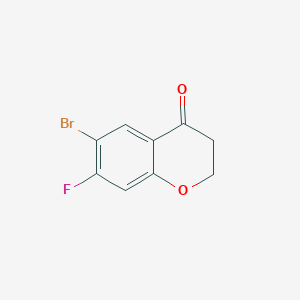
![6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3026749.png)
![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3026751.png)
